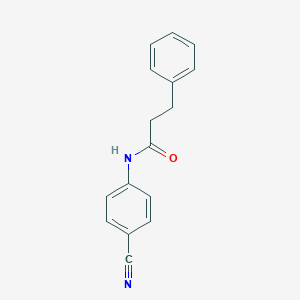

N-(4-cyanophenyl)-3-phenylpropanamide

Descripción

N-(4-Cyanophenyl)-3-phenylpropanamide is a propanamide derivative characterized by a 3-phenylpropanamide backbone substituted with a 4-cyanophenyl group at the amide nitrogen. The 4-cyanophenyl moiety enhances electronic properties and binding affinity to biological targets due to the electron-withdrawing cyano group, which influences molecular interactions such as hydrogen bonding and π-π stacking .

Propiedades

Fórmula molecular |

C16H14N2O |

|---|---|

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

N-(4-cyanophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C16H14N2O/c17-12-14-6-9-15(10-7-14)18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,18,19) |

Clave InChI |

HYFBEZFLVLFBDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C#N |

SMILES canónico |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues with Spirocyclic Modifications

Example Compound : N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k)

- Key Features : Incorporates a spirocyclic 1-thia-4-azaspiro[4.5]decane system.

- Physical Properties : Melting points range from 68°C to 196°C, with elemental analysis showing close alignment between calculated and observed values (e.g., 8b: C 63.31% calc. vs. 62.78% obs.) .

- Bioactivity : Demonstrated anti-coronavirus activity, likely due to the spirocyclic system enhancing conformational stability and target binding .

| Compound | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 8b | 3-Oxo-1-thia-4-azaspiro[4.5]decane | 68–70 | 90 |

| 8k | 2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decane | 194–196 | 95 |

Comparison : The spirocyclic derivatives exhibit higher thermal stability and bioactivity compared to the parent compound, likely due to rigidified structures that improve pharmacokinetic properties.

Sulfonamide-Functionalized Analogues

Example Compound: 3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (CAS: 600137-19-7)

Trifluoromethyl/Cyano-Substituted Derivatives

Example Compound: (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide

- Key Features: Combines cyano and trifluoromethyl groups, creating strong electron-withdrawing effects.

- Bioactivity Relevance : Similar structures are used in androgen receptor antagonists (e.g., bicalutamide derivatives) due to enhanced binding affinity .

Comparison: The trifluoromethyl group improves metabolic stability and bioavailability compared to simpler cyano-substituted analogs .

Chloro/Methyl-Substituted Analogues

Example Compound : N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide

- Key Features : Chloro and methyl groups introduce steric hindrance and lipophilicity.

- Applications : Such substitutions are common in anti-inflammatory agents, where lipophilicity enhances tissue penetration .

Comparison: Chloro-substituted analogs may exhibit higher toxicity but improved target engagement in hydrophobic binding pockets compared to cyano derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.